molecular formula C21H18N2OS B12210653 3-(2-Benzoyl-5-methylphenyl)-1-phenylthiourea

3-(2-Benzoyl-5-methylphenyl)-1-phenylthiourea

Cat. No.: B12210653
M. Wt: 346.4 g/mol
InChI Key: PITCSSBVGKCEKD-UHFFFAOYSA-N
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Description

3-(2-Benzoyl-5-methylphenyl)-1-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a benzoyl group, a methyl group, and a phenyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzoyl-5-methylphenyl)-1-phenylthiourea typically involves the reaction of 2-benzoyl-5-methylaniline with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically isolated through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzoyl-5-methylphenyl)-1-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The phenyl and benzoyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Benzoyl-5-methylphenyl)-1-phenylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Benzoyl-5-methylphenyl)-1-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Benzoylphenyl)-1-phenylthiourea
  • 3-(2-Benzoyl-5-chlorophenyl)-1-phenylthiourea
  • 3-(2-Benzoyl-5-methylphenyl)-1-methylthiourea

Uniqueness

3-(2-Benzoyl-5-methylphenyl)-1-phenylthiourea is unique due to the presence of the methyl group at the 5-position of the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds, making it a valuable compound for specific applications.

Properties

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

1-(2-benzoyl-5-methylphenyl)-3-phenylthiourea

InChI

InChI=1S/C21H18N2OS/c1-15-12-13-18(20(24)16-8-4-2-5-9-16)19(14-15)23-21(25)22-17-10-6-3-7-11-17/h2-14H,1H3,(H2,22,23,25)

InChI Key

PITCSSBVGKCEKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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